N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl moiety and a pyridin-3-ylmethyl group. The compound’s structure integrates a benzamide core substituted with a methoxy group at the ortho position, a chlorinated benzothiazole ring, and a pyridine-derived alkyl chain.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-9-3-2-7-15(17)20(26)25(13-14-6-5-11-23-12-14)21-24-19-16(22)8-4-10-18(19)28-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLBYOBQWHHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antibacterial activity, anti-inflammatory properties, and anti-tubercular activity.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They interact with enzymes and proteins involved in the biochemical reactions of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.
Compound Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.9 g/mol. The compound features a benzamide structure integrated with a 4-chlorobenzo[d]thiazole moiety and a methoxy group, which enhance its solubility and biological reactivity. The presence of the pyridin-3-ylmethyl group is significant for its interaction with various biological targets .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce the methoxy and pyridine substituents. While specific synthetic routes are not detailed in the literature, similar compounds often utilize reactions such as nucleophilic substitutions and coupling reactions to achieve the desired structure .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity . It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The methoxy group enhances binding affinity to these enzymes, thereby improving anti-inflammatory efficacy.
Anticancer Activity
Preliminary studies suggest potential anticancer properties as well. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have been reported to exhibit significant antiproliferative activity, likely due to their ability to interact with cellular pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cyclooxygenase Inhibition : In vitro assays revealed that thiazole derivatives inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis. This mechanism is pivotal in alleviating inflammation.
- Anticancer Activity : Research on structurally similar compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antibacterial Activity : Some thiazole derivatives have shown promising antibacterial properties against Gram-positive bacteria, suggesting a broad spectrum of biological activity that warrants further investigation .
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)benzamide | Contains benzo[d]thiazole and pyridine | Lacks methoxy group |
| N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide | Similar core structure | Different nitrogen-containing ring |
| N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-y)benzamide | Chlorination at different position | Variation in pyridine substitution pattern |
The presence of both the methoxy and pyridinylmethyl groups in this compound distinguishes it from other derivatives, contributing significantly to its pharmacological profile .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance binding affinity to these enzymes, thus improving its anti-inflammatory effects.
Antimicrobial Activity
Studies have suggested that compounds similar to this compound display antimicrobial properties. While specific data on this compound is limited, benzothiazole derivatives are often explored for their potential against various pathogens, including bacteria and fungi .
In Vitro Studies
In vitro studies have demonstrated the compound's interaction with COX enzymes through molecular docking simulations, indicating effective binding and inhibition of enzyme activity. These findings support its potential use as an anti-inflammatory agent.
In Vivo Studies
Although specific in vivo studies on this compound are scarce, related benzothiazole derivatives have shown promise in animal models for inflammatory diseases, suggesting a pathway for future research on this compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several N-(benzo[d]thiazol-2-yl)benzamide derivatives and related scaffolds. Key analogs and their substituent variations are summarized below:
Table 1: Substituent Variations and Physical Properties of Selected Analogs
Key Observations :
- Chlorine Positioning : The 4-Cl substitution on the benzothiazole (target compound) contrasts with 2-Cl in 1.2d , which may influence steric and electronic properties.
- Pyridine vs. Morpholine : The pyridin-3-ylmethyl group in the target compound differs from morpholine-containing analogs (e.g., 4d ), impacting solubility and target interactions.
Table 2: Activity of N-(Thiazol-2-yl)-Benzamide Analogs
Key Findings :
- Thiazole Ring Essential : Substitution or fusion of the thiazole ring (e.g., cycloalkyl rings in 2e ) abolishes ZAC activity, highlighting the scaffold’s importance.
- Substituent Effects : Chloro/bromo groups at ortho/para positions (e.g., 5-Br-2-Cl in TTFB ) enhance ZAC antagonism, whereas methyl groups (4a ) render analogs inactive. The target compound’s 4-Cl and 2-OCH₃ groups may offer a balance of steric and electronic effects.
- Selectivity : The N-(thiazol-2-yl)-benzamide scaffold is promiscuous, but specific substitutions (e.g., pyridin-3-ylmethyl) may confer selectivity over off-targets like histone deacetylases (HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
